molecular formula C10H11N3O2 B8334501 4-nitro-2-propyl-1H-benzoimidazole

4-nitro-2-propyl-1H-benzoimidazole

Cat. No.: B8334501
M. Wt: 205.21 g/mol
InChI Key: FYWPFRMXRKQLHO-UHFFFAOYSA-N
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Description

4-Nitro-2-propyl-1H-benzoimidazole is a benzimidazole derivative, a heterocyclic compound of significant interest in advanced chemical research due to its versatile potential applications. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its wide array of pharmacological activities . This specific derivative features both a nitro group, a strong electron-withdrawing moiety, and a propyl chain, which together influence the compound's electronic properties and interaction with biological targets . The presence of the nitro group is particularly significant, as it can modulate biological activity and enhance the stability and reactivity of metal complexes when the compound is used as a ligand . In research settings, this compound serves as a valuable building block. Its applications are primarily found in the synthesis of novel metal complexes for catalysis and materials science, and as a key intermediate in the development of pharmacologically active molecules . Metal complexes derived from similar nitro-substituted benzimidazole ligands have demonstrated enhanced catalytic activity in organic transformations and have been explored for their antimicrobial and anticancer properties . Furthermore, the structural similarity of the benzimidazole core to purines allows its derivatives to interact effectively with biopolymers, making them promising candidates in drug discovery . This product is strictly for research and development purposes. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

4-nitro-2-propyl-1H-benzimidazole

InChI

InChI=1S/C10H11N3O2/c1-2-4-9-11-7-5-3-6-8(13(14)15)10(7)12-9/h3,5-6H,2,4H2,1H3,(H,11,12)

InChI Key

FYWPFRMXRKQLHO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(N1)C=CC=C2[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Antiviral Activity

Research has indicated that benzimidazole derivatives, including those similar to 4-nitro-2-propyl-1H-benzimidazole, exhibit promising antiviral properties. For instance, a series of benzimidazole derivatives have demonstrated effectiveness against hepatitis C virus (HCV), with some compounds showing EC50 values as low as 0.007 nM .

Table 1: Antiviral Activity of Benzimidazole Derivatives

CompoundVirus TargetedEC50 Value (nM)
Compound 107HCV Genotype 1a0.028
Compound 108HCV Genotype 1b0.007
Compound 109HCV Genotype 1a/1b0.030

Antibacterial and Antifungal Properties

Benzimidazole derivatives have also been evaluated for their antibacterial and antifungal activities. A study highlighted the effectiveness of N-alkylated benzimidazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), showing minimal inhibitory concentrations (MIC) as low as 4 μg/mL .

Table 2: Antibacterial Activity of Benzimidazole Derivatives

CompoundBacterial StrainMIC Value (μg/mL)
Compound 2gMRSA4
Compound 1fStaphylococcus aureus128
Compound 1gStreptococcus faecalis8

Anticancer Activity

The anticancer potential of benzimidazole derivatives has gained attention, particularly in targeting various cancer cell lines. Compounds derived from the benzimidazole structure have shown significant antiproliferative effects against breast cancer cell lines such as MDA-MB-231, with some derivatives exhibiting IC50 values in the micromolar range .

Case Study: Anticancer Activity Evaluation
In a study focusing on the anticancer activity of new benzimidazole derivatives, compound 2g was identified as having the best antiproliferative activity against MDA-MB-231 cells, with an IC50 value of approximately 25 μM. The mechanism of action involved inducing apoptosis in cancer cells, which was confirmed through flow cytometry analysis .

Mechanistic Insights and Molecular Docking

Molecular docking studies have provided insights into how these compounds interact at the molecular level with target enzymes and receptors. For instance, compound 2g was found to bind effectively to dihydrofolate reductase, a key enzyme involved in DNA synthesis, suggesting its potential role as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 4-nitro-2-propyl-1H-benzoimidazole?

Methodological Answer: The synthesis of this compound derivatives typically involves cyclization reactions between substituted o-phenylenediamine analogs and nitro-containing carbonyl precursors. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nitro-group stability during cyclization .
  • Catalysts : Acidic catalysts (e.g., HCl or polyphosphoric acid) promote imidazole ring formation, while metal catalysts (e.g., CuI) improve yields in cross-coupling reactions .
  • Temperature control : Reactions often proceed at 80–120°C for 6–24 hours, monitored by TLC/HPLC .
    Example protocol from : A mixture of 2-propyl-1H-benzimidazole and nitrating agents (e.g., HNO₃/H₂SO₄) under ice-cooling achieves regioselective nitration at the 4-position.

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Methodological Answer:

  • Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) identifies impurities. Purity >95% is standard for pharmacological studies .
  • Spectroscopy :
    • ¹H/¹³C NMR : Compare experimental shifts with computational predictions (e.g., DFT) to confirm nitro and propyl substituents .
    • IR : Nitro groups show characteristic peaks at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .
  • Elemental analysis : Match experimental C/H/N/O percentages with theoretical values (e.g., ±0.3% tolerance) .

Q. What purification strategies are effective for nitro-substituted benzimidazoles?

Methodological Answer:

  • Recrystallization : Use ethanol/water or dichloromethane/hexane mixtures to remove unreacted precursors .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) isolates nitro derivatives from byproducts .
  • Acid-base extraction : Leverage the compound’s weak basicity (pKa ~5–6) by protonating in HCl (1M) and neutralizing with NaHCO₃ .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/chloroform. Key parameters:
    • Torsion angles : Confirm planarity of the nitro group relative to the imidazole ring (e.g., dihedral angles <10° indicate conjugation) .
    • Intermolecular interactions : Hydrogen bonding (N–H···O) and π-stacking influence packing efficiency and stability .
      Example from : A related nitroimidazole structure (CCDC 1038591) revealed intramolecular H-bonds stabilizing the nitro group.

Q. How should researchers address contradictory spectroscopic or biological activity data in nitro-benzimidazole derivatives?

Methodological Answer:

  • Data reconciliation workflow :
    • Replicate experiments : Ensure consistency in synthetic batches (e.g., NMR spectra across 3 independent syntheses) .
    • Computational validation : Use Gaussian or ORCA for DFT-based NMR/IR predictions to identify artifacts .
    • Biological reassessment : Compare in vitro assays (e.g., antimicrobial IC₅₀) under standardized conditions (pH 7.4, 37°C) .
      Case study from : Discrepancies in ¹H NMR shifts of triazole-linked benzimidazoles were resolved by deuterated solvent calibration (DMSO-d₆ vs. CDCl₃).

Q. What advanced computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to target proteins (e.g., bacterial DNA gyrase or fungal CYP51). Key steps:
    • Prepare ligand structures: Optimize geometry with Avogadro .
    • Grid box placement: Center on active sites (e.g., ATP-binding pocket) with 20ų dimensions .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD <2.0 Å indicates stable interactions .
    Example from : Compound 9c showed stronger binding (ΔG = -8.2 kcal/mol) to α-glucosidase than acarbose (ΔG = -7.1 kcal/mol) via hydrophobic interactions.

Q. How can researchers design derivatives to enhance the thermal stability of nitro-benzimidazole compounds?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td) under N₂ atmosphere (10°C/min).
  • Structural modifications :
    • Electron-withdrawing groups : Nitro or cyano substituents increase thermal resistance (Td >250°C) .
    • Crystallinity : Bulky groups (e.g., 4-chlorobenzyl) improve packing efficiency, raising melting points .
      Data from : A chlorobenzyl derivative exhibited Td = 280°C, compared to 210°C for the parent compound.

Q. What strategies mitigate nitro-group reduction during biological assays?

Methodological Answer:

  • Stabilizing conditions :
    • Use anaerobic chambers (N₂ atmosphere) to prevent nitro → amine reduction .
    • Add antioxidants (e.g., ascorbic acid) to cell culture media .
  • Prodrug design : Mask nitro groups as acetoxime or phosphonate esters, activated enzymatically in target tissues .

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